molecular formula C6H9F2IO3S B13073226 3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione

3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione

Cat. No.: B13073226
M. Wt: 326.10 g/mol
InChI Key: BQZYIQWBFWDYAI-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione is a synthetic organic compound characterized by the presence of difluoroethoxy and iodo substituents on a thiolane ring

Preparation Methods

Chemical Reactions Analysis

3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the iodo group to other functional groups, such as hydrogen or alkyl groups.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoroethoxy group can enhance the compound’s stability and binding affinity to its targets, while the iodo group can facilitate its incorporation into larger molecular structures .

Comparison with Similar Compounds

3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H9F2IO3S

Molecular Weight

326.10 g/mol

IUPAC Name

3-(2,2-difluoroethoxy)-4-iodothiolane 1,1-dioxide

InChI

InChI=1S/C6H9F2IO3S/c7-6(8)1-12-5-3-13(10,11)2-4(5)9/h4-6H,1-3H2

InChI Key

BQZYIQWBFWDYAI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)I)OCC(F)F

Origin of Product

United States

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